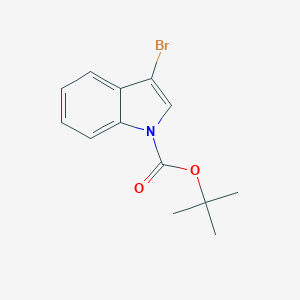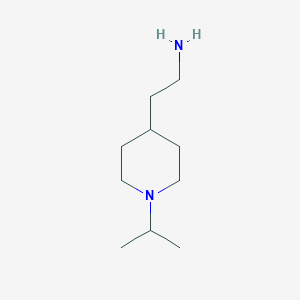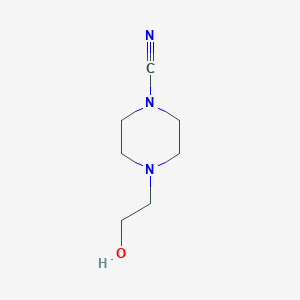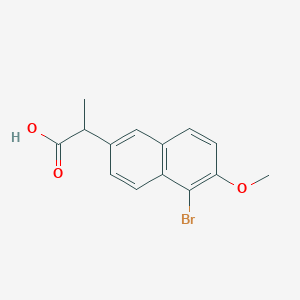
Acide 2-(5-bromo-6-méthoxynaphtalène-2-yl)propanoïque
Vue d'ensemble
Description
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C, is a member of naphthalenes . It is a pharmaceutical impurity standard with the empirical formula C14H13BrO3 .
Synthesis Analysis
The synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid has been described in the literature. A simple, clean, and environmentally benign route to the enantioselective synthesis of this compound has been reported using Preyssler heteropolyacid, H14[NaP5W30O110], as a green and reusable catalyst in water and in the presence of 1-(6-methoxynaphthalen-2-yl)propan-1-one and D-mannitol .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid can be represented by the following canonical SMILES: CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O . The exact mass of the molecule is 308.00481 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include a molecular weight of 309.15 g/mol, a computed XLogP3-AA value of 3.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and three rotatable bond counts .
Applications De Recherche Scientifique
Étalon d'impureté pharmaceutique
Ce composé est utilisé comme étalon d'impureté pharmaceutique . Il est également connu sous le nom d'impureté C du naproxène . Cela signifie qu'il est utilisé dans l'industrie pharmaceutique pour garantir la pureté et la qualité du médicament Naproxène.
Synthèse de la nabumétone
L'acide 2-(5-bromo-6-méthoxynaphtalène-2-yl)propanoïque est utilisé dans la synthèse de la nabumétone . La nabumétone est un anti-inflammatoire non stéroïdien (AINS) utilisé pour traiter la douleur ou l'inflammation causée par l'arthrite.
Inhibition de Cdc42 et Rac1
L'énantiomère ® de ce composé, le l-naproxène, peut inhiber Cdc42 et Rac1 . Ce sont des protéines impliquées dans la signalisation et la régulation cellulaires. Cette inhibition présente une activité antitumorale potentielle .
Préparation d'inhibiteurs d'arylamide
L'acide 6-méthoxy-2-naphtöïque, un composé apparenté, est utilisé pour la préparation d'inhibiteurs d'arylamide . Ces inhibiteurs sont utilisés dans la recherche sur l'intégrase du VIH-1, une enzyme qui permet au virus d'intégrer son matériel génétique dans l'ADN de la cellule hôte.
Recherche sur le système respiratoire
Ce composé est classé comme une substance ciblant le système respiratoire . Cela signifie qu'il pourrait être utilisé dans la recherche liée aux maladies ou aux affections respiratoires.
Études d'impact environnemental
Étant donné sa classification comme substance aquatique chronique 2 , ce composé pourrait être utilisé dans des études environnementales pour comprendre son impact sur la vie aquatique et les écosystèmes.
Safety and Hazards
The safety and hazards associated with 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, H361fd - Suspected of damaging fertility or the unborn child, and H411 - Toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
The primary target of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C , is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Propriétés
IUPAC Name |
2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950307 | |
| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27655-95-4 | |
| Record name | (±)-5-Bromonaproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

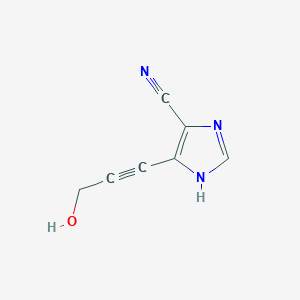
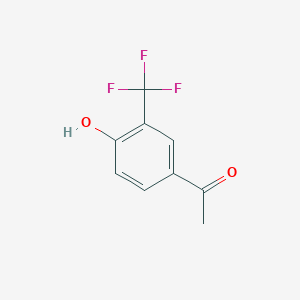
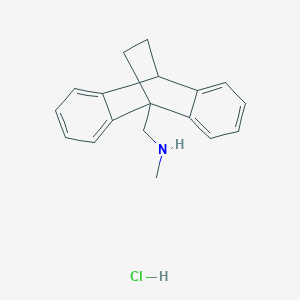
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


